molecular formula C17H13FN2 B5069130 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine CAS No. 1813-69-0

2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B5069130
CAS No.: 1813-69-0
M. Wt: 264.30 g/mol
InChI Key: GNVWTXOONDMSAH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2,3-dihydro-1H-perimidine (CAS 1813-69-0) is a versatile perimidine-based scaffold of significant interest in medicinal chemistry and materials science. With a molecular formula of C17H13FN2 and a molecular weight of 264.30 g/mol, this high-purity compound (≥98%) is a valuable building block for scientific research . Perimidines are a fascinating class of N-heterocycles known for their unique electronic properties, which allow for molecular interactions with proteins and the formation of metal complexes . This makes them privileged structures in drug discovery, where they have been investigated for their potential as antitumor, antimicrobial, antifungal, and anti-inflammatory agents . Beyond life sciences, perimidine derivatives find applications as coloring agents and dye intermediates in fibers and plastics, as corrosion inhibitors, and in the development of fluorescent chemosensors . The synthesis of this compound typically involves the acid-catalyzed cyclocondensation of 1,8-naphthalenediamine with 4-fluorobenzaldehyde . This product is intended for research purposes in laboratory settings and is strictly not for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVWTXOONDMSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292090
Record name 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679405
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1813-69-0
Record name NSC80319
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Detailed Spectroscopic and Crystallographic Elucidation of 2 4 Fluorophenyl 2,3 Dihydro 1h Perimidine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine, offering precise information on the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum provides detailed information about the structure of the molecule. The signals observed for the 2,3-dihydro-1H-perimidine core are highly characteristic. Based on analogous structures, such as 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the aromatic protons of the naphthalene (B1677914) moiety exhibit a distinct pattern. mdpi.com

The protons at positions 4 and 9 (H-4/H-9) are expected to appear as a doublet of doublets in the upfield aromatic region, typically around 6.5 ppm. The protons at positions 6 and 7 (H-6/H-7) also present as a doublet of doublets, resonating further downfield around 7.0 ppm. The protons at positions 5 and 8 (H-5/H-8) typically appear as a doublet around 7.1-7.2 ppm. mdpi.com The methine proton at the C2 position, which connects the perimidine system to the fluorophenyl ring, is anticipated to be a singlet in the range of 5.5-6.0 ppm. The two N-H protons of the dihydroperimidine ring are expected to produce a broad singlet, typically observed around 6.8 ppm. mdpi.com

The 4-fluorophenyl group displays a characteristic AA'BB' system. The two protons ortho to the fluorine atom (H-2'/H-6') appear as a doublet of doublets or a multiplet due to coupling with both the adjacent protons and the fluorine atom. The two protons meta to the fluorine atom (H-3'/H-5') also appear as a doublet of doublets.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~ 5.5 - 6.0Singlet (s)-
NH (1,3)~ 6.8Broad Singlet (br s)-
H-4, H-9~ 6.5Doublet of Doublets (dd)³J, ⁴J
H-6, H-7~ 7.0Doublet of Doublets (dd)³J, ⁴J
H-5, H-8~ 7.1 - 7.2Doublet (d)³J
H-2', H-6'~ 7.5 - 7.7Multiplet (m)-
H-3', H-5'~ 7.1 - 7.3Multiplet (m)-
Data is predicted based on analysis of analogous compounds. mdpi.comspectrabase.com

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The methine carbon at the C2 position is a key indicator, expected to resonate around 60-65 ppm. mdpi.com The aromatic carbons of the perimidine naphthalene rings appear between 105 and 145 ppm. The carbons directly bonded to the nitrogen atoms (C-3a, C-9a) are found at the downfield end of this range, typically around 142-143 ppm. mdpi.com

For the 4-fluorophenyl ring, the carbon atom directly attached to the fluorine (C-4') will show a large one-bond carbon-fluorine coupling (¹JCF) and resonate at a significantly downfield position, typically around 160-165 ppm. The other carbons of the phenyl ring (C-1', C-2'/C-6', C-3'/C-5') will also exhibit smaller couplings to the fluorine atom.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~ 60 - 65
C-4, C-9~ 105
C-6, C-7~ 116
C-5, C-8~ 127
C-3a, C-9a~ 143
C-6a~ 135
C-9b~ 113
C-1'~ 138 (d, ⁴JCF ≈ 3 Hz)
C-2', C-6'~ 128 (d, ³JCF ≈ 8 Hz)
C-3', C-5'~ 115 (d, ²JCF ≈ 21 Hz)
C-4'~ 162 (d, ¹JCF ≈ 245 Hz)
Data is predicted based on analysis of analogous compounds and standard substituent effects. mdpi.com

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons within the naphthalene and fluorophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in establishing the connectivity between the different fragments of the molecule, for instance, by showing a correlation between the H-2 proton and the carbons of both the perimidine (C-3a, C-9a) and the fluorophenyl (C-1', C-2'/C-6') moieties. mdpi.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

These techniques, used in concert, provide a definitive and detailed map of the molecular structure, confirming the linkage and relative orientation of the constituent rings. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in the molecule and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

N-H Stretching: A prominent band, or a pair of bands, is expected in the 3300-3400 cm⁻¹ region, corresponding to the stretching vibrations of the two N-H groups in the dihydroperimidine ring. The position and shape of this band can be influenced by hydrogen bonding. nih.gov

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene and phenyl rings.

Aliphatic C-H Stretching: The C-H stretch of the methine group at C2 is expected below 3000 cm⁻¹.

C=C Stretching: Multiple sharp bands in the 1500-1620 cm⁻¹ region are assigned to the C=C stretching vibrations within the aromatic rings.

C-N Stretching: Vibrations corresponding to the C-N bonds of the heterocyclic ring are typically found in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong, characteristic absorption band for the C-F bond stretch is expected in the 1200-1250 cm⁻¹ region.

Table 3: Principal FT-IR Vibrational Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretching3300 - 3400Medium-Strong
Aromatic C-H Stretching3000 - 3100Medium-Sharp
C=C Aromatic Stretching1500 - 1620Medium-Strong
C-N Stretching1250 - 1350Medium
C-F Stretching1200 - 1250Strong
Data is predicted based on characteristic functional group frequencies. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Studies

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. While polar bonds like N-H and C-F often give strong IR signals, non-polar, symmetric bonds tend to produce strong Raman scattering.

The FT-Raman spectrum would be expected to show strong bands for the symmetric stretching of the aromatic C=C bonds. The symmetric vibrations of the fused naphthalene core and the fluorophenyl ring would be particularly prominent. The C-H stretching vibrations are also typically observed. The N-H stretching vibration, while strong in the IR, is often weaker in the Raman spectrum. scispace.com Analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in a robust structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by absorption bands in the UV-visible region that arise from electronic transitions within the molecule's chromophores. The structure contains two primary chromophoric systems: the extensive π-conjugated system of the perimidine moiety and the fluorophenyl ring. The interaction of UV-visible light with the molecule promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). libretexts.org

The principal electronic transitions observed for this class of compounds are π → π* and n → π*. libretexts.orgchemistwizards.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically of high intensity (large molar extinction coefficient, ε) and occur in molecules with conjugated π systems, such as the aromatic naphthalene part of the perimidine ring and the fluorophenyl group. libretexts.orgyoutube.com The extended conjugation in the perimidine system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorptions at longer wavelengths. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen atoms, to a π* antibonding orbital. chemistwizards.comuzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) but are significantly less intense (lower ε value) and are sometimes considered "forbidden" transitions. youtube.com

The UV-Vis spectrum of this compound is expected to display strong absorption bands corresponding to the π → π* transitions of the aromatic systems, with weaker, lower-energy bands or shoulders potentially attributable to n → π* transitions from the nitrogen atoms. nih.gov

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Relative Energy Expected Intensity (ε) Chromophore
π → π* π (bonding) → π* (antibonding) High High Perimidine and fluorophenyl rings

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of a compound. mdpi.com

For this compound, the molecular formula is C₁₇H₁₃FN₂. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The experimentally measured m/z value of this ion is compared to the theoretically calculated exact mass. A very small mass error, usually in the range of parts per million (ppm), provides strong evidence for the proposed molecular formula. rsc.org This confirmation is essential to distinguish the target compound from any potential isomers or impurities. mdpi.com

Table 2: Theoretical HRMS Data for this compound

Molecular Formula Species Calculated Exact Mass (m/z)
C₁₇H₁₃FN₂ [M+H]⁺ 265.11355

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Analysis of Molecular Geometry and Conformation

The molecular structure of this compound consists of a tricyclic perimidine system linked to a 4-fluorophenyl group at the C2 position. X-ray diffraction analysis of analogous compounds reveals key geometric features:

The dihydro-perimidine ring, specifically the six-membered dihydropyrimidine (B8664642) portion, is not planar. researchgate.net It typically adopts a distorted envelope or boat conformation. nih.gov

The carbon atom at the junction (C2), which is bonded to the two nitrogen atoms and the fluorophenyl ring, is sp³ hybridized. This is confirmed by the tetrahedral bond angles around this carbon, which are expected to be in the range of 107-113°. researchgate.net

There is a significant twist between the mean plane of the perimidine system and the plane of the 4-fluorophenyl ring. This torsion is due to steric hindrance between the two ring systems. nih.gov

Table 3: Predicted Bond Lengths and Angles based on Analogous Structures

Parameter Description Expected Value
N1–C2 Bond Length Bond between nitrogen and sp³ carbon ~1.46 Å
N2–C2 Bond Length Bond between nitrogen and sp³ carbon ~1.46 Å
C2–C(phenyl) Bond Length Bond connecting the two ring systems ~1.51 Å

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to define the supramolecular architecture:

N–H···N Hydrogen Bonding: The N-H groups of the dihydro-perimidine ring are effective hydrogen bond donors. These are expected to form strong hydrogen bonds with the nitrogen atoms of neighboring molecules, leading to the formation of chains or dimeric motifs that are common in this class of compounds. mdpi.comnih.govmdpi.com

π–π Stacking: The planar, electron-rich naphthalene moiety of the perimidine system and the fluorophenyl ring are prone to engage in π–π stacking interactions. These interactions, where aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stabilization of the crystal lattice. nih.gov

C–H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent aromatic rings. nih.gov

Weak C–H···F Interactions: The electronegative fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, potentially forming C–H···F interactions that further influence the crystal packing. nih.gov

These combined interactions result in a stable, three-dimensional network.

Influence of Fluorine Substitution on Crystallographic Parameters

The substitution of a hydrogen atom with a fluorine atom on the phenyl ring has a notable influence on the crystallographic parameters. Comparing the expected structure of this compound with the known structures of its chloro and bromo analogs allows for an analysis of these effects. researchgate.netresearchgate.net

Fluorine is the most electronegative element and has a smaller van der Waals radius than chlorine and bromine. These properties lead to several predictable consequences:

Intermolecular Interactions: The high electronegativity of fluorine can alter the nature of intermolecular forces. While heavier halogens can participate in halogen bonding, fluorine is a poor halogen bond donor. Instead, it preferentially acts as a weak hydrogen bond acceptor, potentially introducing C–H···F interactions that are absent in the non-fluorinated analog. nih.gov

Molecular Conformation: The smaller steric bulk of fluorine compared to other halogens might slightly reduce the dihedral angle between the perimidine and the phenyl ring systems, although steric hindrance would still enforce a non-planar conformation.

Table 4: List of Compounds

Compound Name
This compound
2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine

Advanced Computational and Theoretical Investigations on 2 4 Fluorophenyl 2,3 Dihydro 1h Perimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world at the atomic level. For 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine, these calculations are pivotal in elucidating its geometric and energetic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of 2,3-dihydro-1H-perimidine, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. openaccesspub.org

These calculations also provide the total energy of the molecule, which is essential for comparing the stability of different conformations and for calculating reaction energies. The insights gained from DFT studies on related compounds, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, demonstrate the reliability of this method in predicting molecular structures and properties. openaccesspub.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its robust performance across a range of chemical systems. dntb.gov.uaresearchgate.net

This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p). This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron density in molecules. The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to provide a good balance between accuracy and computational efficiency for studying perimidine derivatives. dntb.gov.uaresearchgate.net The validation of the chosen basis set is typically achieved by comparing the calculated results with experimental data, such as X-ray crystallography data for molecular geometry.

Electronic Structure Analysis

Beyond geometry and energy, computational methods offer a deep dive into the electronic structure of this compound, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For instance, in the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap is 4.25 eV, indicating a significant degree of stability.

The spatial distribution of the HOMO and LUMO provides further insights into the reactive sites of the molecule. The HOMO is often localized on electron-rich parts of the molecule, while the LUMO is concentrated on electron-deficient regions.

Table 1: Frontier Molecular Orbital Energies and Properties of a Related Perimidine Derivative

Parameter Value
HOMO Energy -4.85 eV
LUMO Energy -0.60 eV
HOMO-LUMO Gap (ΔE) 4.25 eV

Data is for the analogous compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are associated with atomic nuclei and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For perimidine derivatives, the MEP map can highlight the electronegative nitrogen atoms as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

The analysis of the interactions between filled (donor) and vacant (acceptor) NBOs provides quantitative information about the stabilizing effects of these interactions. The second-order perturbation energy, E(2), associated with each donor-acceptor interaction is a measure of the strength of that interaction. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. This analysis can reveal important details about intramolecular charge transfer and the delocalization of π-electrons within the aromatic systems of this compound.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Perimidine Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
N1-C10 C2-C3* 2.85
C2-C3 C4-C5* 1.89
C8-C9 N1-C10* 2.15

Data is for a representative analysis of a similar heterocyclic system and values are illustrative.

Global and Local Chemical Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the global and local chemical reactivity of this compound. These descriptors help in understanding the molecule's stability, reactivity, and the specific sites prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors:

Global reactivity descriptors provide a general overview of the molecule's reactivity. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the atom's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors:

Local reactivity descriptors identify the most reactive sites within the molecule. These include:

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. scispace.com

Local Softness (s(r)) and Local Electrophilicity (ω(r)): These are related to the Fukui functions and provide more detailed information about the reactivity of specific atomic sites.

Condensed Reactivity Descriptors: These are atomic-level descriptors derived from the Fukui functions and are useful for quantifying the reactivity of individual atoms in the molecule.

Studies on similar heterocyclic compounds have shown that DFT calculations can accurately predict these reactivity descriptors, providing valuable insights into their chemical behavior. scirp.orgresearchgate.net

Table 1: Representative Global Chemical Reactivity Descriptors

DescriptorDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalElectron-donating ability
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical stability and reactivity
Chemical Hardness (η) (I - A) / 2Resistance to deformation of electron cloud
Electronegativity (χ) (I + A) / 2Electron-attracting tendency
Electrophilicity Index (ω) χ2 / (2η)Propensity to accept electrons

Simulation of Spectroscopic Properties (IR, Raman, UV-Vis) and Comparison with Experimental Data

Computational spectroscopy plays a vital role in understanding the vibrational and electronic properties of this compound. DFT and time-dependent DFT (TD-DFT) methods are commonly used to simulate various spectroscopic data.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. This comparison between theoretical and experimental spectra provides a detailed understanding of the molecular structure and bonding. For similar perimidine derivatives, DFT calculations have shown good agreement with experimental spectroscopic data. researchgate.netdntb.gov.ua

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra of the molecule. These calculations provide information about the electronic transitions, including their energies and oscillator strengths. The simulated UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic structure and transitions responsible for the observed absorption bands.

The correlation between calculated and experimental spectroscopic data serves to validate the computational model and provides a deeper understanding of the molecule's properties. nih.gov

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods are employed to predict the NLO properties of this compound.

The key NLO properties calculated include:

Polarizability (α): A measure of the distortion of the electron cloud in the presence of an external electric field.

First Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule. A high β value is desirable for materials used in applications like frequency doubling.

Second Hyperpolarizability (γ): This relates to the third-order NLO response.

Quantum chemical calculations, often at the DFT level, are used to compute these properties. nih.govresearchgate.net The results of these calculations can indicate whether the compound has the potential to be a good NLO material. For instance, studies on other organic molecules have shown that the presence of donor and acceptor groups can significantly enhance NLO properties. malayajournal.org The investigation of NLO properties for this specific perimidine derivative would shed light on its potential for advanced optical applications. nih.govresearchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. This analysis is crucial for understanding the crystal packing and the nature of the forces that hold the molecules together in a solid.

Hirshfeld Surface: This is a surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

2D Fingerprint Plots: These are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de). These plots provide a quantitative summary of the different types of intermolecular contacts.

For this compound, Hirshfeld surface analysis would reveal the relative importance of various interactions, such as H···H, C···H, and N···H contacts, in the crystal packing. researchgate.netnih.gov This information is vital for understanding the solid-state properties of the compound and for crystal engineering. researchgate.netimist.mamdpi.com

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

Contact TypeDescriptionSignificance in Crystal Packing
H···H Interactions between hydrogen atomsOften the most abundant contacts, contributing to van der Waals forces.
C···H/H···C Interactions involving carbon and hydrogen atomsCan indicate C-H···π interactions, which are important for stabilizing the crystal structure.
N···H/H···N Hydrogen bonding involving nitrogen atomsStrong directional interactions that significantly influence crystal packing.
F···H/H···F Interactions involving the fluorine atomCan form weak hydrogen bonds or other electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and stability in different environments, such as in a vacuum, in solution, or in a biological system.

Key applications of MD simulations for this compound include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvent Effects: Studying how the presence of a solvent, such as water, affects the structure and dynamics of the molecule.

Stability Analysis: Assessing the structural stability of the molecule over time by monitoring parameters like root-mean-square deviation (RMSD).

MD simulations can reveal dynamic aspects of the molecule's behavior that are not accessible through static quantum chemical calculations. nih.gov

Molecular Docking Studies for Mechanistic Understanding of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies are primarily used to investigate its potential as a drug candidate by predicting its binding affinity and interaction mode with a specific biological target, such as a protein or enzyme. amazonaws.comnih.gov

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structures of the small molecule (ligand) and the biological target (receptor) are prepared.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

The results of molecular docking can provide a mechanistic understanding of how the molecule interacts with its target at the atomic level, identifying key interactions such as hydrogen bonds and hydrophobic interactions. ijfmr.com This information is invaluable for drug design and for understanding the potential biological activity of the compound.

Chemical Transformations and Derivatization of the 2,3 Dihydro 1h Perimidine Scaffold

Reactions at the Perimidine Nitrogen Atoms

The two secondary amine nitrogen atoms (N1 and N3) within the 2,3-dihydro-1H-perimidine scaffold are nucleophilic and can readily participate in various chemical reactions, most notably alkylation and acylation. These reactions allow for the introduction of a wide range of substituents, which can significantly alter the molecule's physical, chemical, and biological properties.

N-Alkylation: The hydrogen atoms on the perimidine nitrogens can be substituted with alkyl groups through reactions with alkyl halides or other alkylating agents. A prominent example is the exhaustive methylation of the scaffold. The reaction of a 2-aryl-2,3-dihydro-1H-perimidine with an alkylating agent like methyl iodide can lead to the formation of a quaternary ammonium (B1175870) salt. Specifically, the derivative 2-(4-fluorophenyl)-1,3-dimethyl-1H-perimidin-3-ium iodide has been synthesized, demonstrating that both nitrogen atoms can be alkylated. This transformation not only removes the N-H protons but also introduces a positive charge, significantly changing the molecule's solubility and electronic properties.

Functionalization of the Fluorophenyl Moiety

The 2-(4-fluorophenyl) substituent offers another site for chemical modification. The reactivity of this aromatic ring is dictated by the electronic properties of both the fluorine atom and the dihydroperimidine scaffold to which it is attached.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being the most electronegative halogen, can act as a leaving group in nucleophilic aromatic substitution reactions. This reactivity is significantly enhanced if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the fluorine. While the dihydroperimidine group is not a classical strong electron-withdrawing group, its electronic influence could potentially facilitate SNAr reactions under specific conditions with strong nucleophiles.

Electrophilic Aromatic Substitution (EAS): The fluorophenyl ring can also undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur at the positions ortho to the fluorine atom (C3' and C5' of the phenyl ring). The regioselectivity and feasibility of these reactions would depend on the reaction conditions and the steric hindrance imposed by the bulky dihydroperimidine scaffold.

Formation of Fused and Bridged Perimidine Systems

Building upon the 2,3-dihydro-1H-perimidine core to create more complex polycyclic structures is a key strategy in synthetic chemistry. This can be achieved by forming new rings fused to the perimidine nucleus.

One established route involves using perimidine derivatives as precursors for cycloaddition or cyclocondensation reactions. For instance, perimidine-based ketene (B1206846) aminals can react with hydrazonoyl chlorides in a site- and regioselective manner to yield fused pyrazolyl perimidines. Similarly, other fused systems like pyrrolo[1,2-a]perimidines have been synthesized, often through multi-step sequences or one-pot reactions starting from 1,8-diaminonaphthalene (B57835). The synthesis of 9-(3-arylhydrazono)pyrrolo[1,2-a]perimidines, for example, proceeds from a perimidine derivative, highlighting a pathway where the perimidine ring is first constructed and then elaborated upon to create the fused pyrrole (B145914) ring. These transformations often involve the perimidine nitrogen atoms and the adjacent C2 carbon or positions on the naphthalene (B1677914) ring, leading to a diverse array of complex heterocyclic systems.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the selectivity of chemical reactions is a fundamental aspect of organic synthesis. For the 2,3-dihydro-1H-perimidine scaffold, both regioselectivity (where the reaction occurs) and stereoselectivity (the spatial arrangement of the product) are important considerations.

Regioselectivity: The perimidine nucleus has distinct electronic regions. The naphthalene part is electron-rich and thus prone to electrophilic attack, while the heterocyclic portion is more susceptible to nucleophilic reactions. Theoretical studies have been employed to predict the most likely sites for electrophilic and nucleophilic attacks on the 2,3-dihydro-1H-perimidine scaffold. These calculations help in rationalizing and predicting the outcome of derivatization reactions. For example, in the synthesis of fused systems like pyrazolyl perimidines, the reaction of hydrazonoyl chlorides with a perimidine ketene aminal derivative proceeds with high regioselectivity.

Stereoselectivity: The synthesis of 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine from 1,8-diaminonaphthalene and 4-fluorobenzaldehyde (B137897) creates a stereocenter at the C2 position. Unless a chiral catalyst or auxiliary is used, the product is formed as a racemic mixture of (R) and (S) enantiomers. The development of asymmetric synthetic methods to produce enantiomerically pure 2-substituted dihydroperimidines is an area of interest, as the stereochemistry can be crucial for biological applications. While specific studies on the asymmetric synthesis of the title compound are limited, strategies used for other nitrogen-containing heterocycles, such as the use of chiral catalysts or auxiliaries, could potentially be adapted.

Synthesis of Heteroaryl-Substituted Dihydroperimidines

The synthesis of 2,3-dihydro-1H-perimidines is most commonly achieved through the condensation of 1,8-diaminonaphthalene with a carbonyl compound. This method is highly versatile and allows for the introduction of a wide variety of substituents at the C2 position, including various heteroaryl groups. By selecting the appropriate heteroaromatic aldehyde, a range of 2-heteroaryl-2,3-dihydro-1H-perimidines can be prepared.

These reactions are often catalyzed by acids and can be performed under various conditions, including at room temperature, under reflux, or using microwave irradiation. A notable example is the synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine from 1,8-diaminonaphthalene and imidazole-2-carbaldehyde, which proceeds in high yield. The reaction conditions for the synthesis of various 2-aryl and 2-heteroaryl dihydroperimidines have been extensively studied, with different catalysts and solvent systems employed to optimize yields and reaction times.

The table below summarizes the synthesis of several 2-substituted-2,3-dihydro-1H-perimidines, illustrating the scope of the condensation reaction with various aldehydes.

EntryAldehydeCatalystSolventConditionsYield (%)Reference
14-FluorobenzaldehydeGlacial Acetic AcidEthanolReflux, 1-3 hN/A
24-MethylbenzaldehydeNone (Green Chem.)WaterN/AN/A
3Imidazole-2-carbaldehydeNoneMethanolRoom Temp, 10 h88%
4Various Ar-CHOCu(NO₃)₂·6H₂OEthanolRoom TempHigh
5Various Ar-CHOZn(OAc)₂·2H₂ON/AN/AHigh

Exploration of Advanced Applications of 2 4 Fluorophenyl 2,3 Dihydro 1h Perimidine and Perimidine Derivatives in Scientific Disciplines Excluding Clinical Human Trials and Safety

Catalytic Roles

Perimidine derivatives have demonstrated significant potential in the field of catalysis, acting as versatile ligands for transition metals and participating in various organic transformations.

Perimidine Derivatives as Ligands in Transition Metal Catalysis

The nitrogen atoms within the perimidine ring system possess lone pairs of electrons that can coordinate with transition metals, making them effective ligands in catalysis. The resulting metal complexes can exhibit high catalytic activity and selectivity in a range of chemical reactions. For instance, perimidine-based N-heterocyclic carbenes (NHCs) have been utilized as ancillary ligands to stabilize and activate transition metal centers. These perimidine-NHC complexes have shown promise in various catalytic applications, including cross-coupling reactions and C-H activation.

The electronic properties of the perimidine ligand can be fine-tuned by introducing different substituents on the aromatic rings. The presence of the electron-withdrawing fluorine atom in the phenyl group of 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine could modulate the electron density at the nitrogen atoms, thereby influencing the stability and reactivity of its potential metal complexes.

Catalyst TypeMetal CenterPotential Applications
Perimidine-NHC ComplexesPalladium, Rhodium, IridiumCross-coupling, Hydrogenation, C-H functionalization
Perimidine Pincer LigandsIron, Cobalt, NickelDehydrogenation, Transfer hydrogenation

Application in Organic Synthesis (e.g., cycloaddition reactions, annulations)

Perimidine derivatives are not only useful as ligands but also as reactants and intermediates in organic synthesis. One notable application is in annulation reactions, where the perimidine nucleus is used to construct more complex polycyclic aromatic systems. These reactions often proceed through the formation of new rings fused to the perimidine core.

While specific examples of this compound in cycloaddition or annulation reactions are not extensively documented, the general reactivity of the perimidine scaffold suggests its potential utility in such transformations. The dihydroperimidine structure contains reactive N-H bonds and a C-2 position that can be functionalized, making it a candidate for various synthetic manipulations. For instance, dehydrogenation of the dihydroperimidine ring can lead to the fully aromatic perimidine system, which can then undergo further reactions.

Material Science Applications

The planar structure and extended π-conjugated system of perimidines make them attractive candidates for the development of novel materials with interesting optical and electronic properties.

Development of Fluorescent Materials and Dyes

Perimidine derivatives often exhibit fluorescence, a property that is highly dependent on their molecular structure and the surrounding environment. The inherent fluorescence of the perimidine core can be modulated by the introduction of various substituents. The 4-fluorophenyl group in this compound, with its electronic effects, could influence the absorption and emission properties of the molecule.

Researchers have synthesized and studied a variety of perimidine-based fluorescent dyes. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors for detecting specific analytes. The fluorescence quantum yield and Stokes shift are key parameters that are often optimized for specific applications.

Perimidine Derivative TypeEmission Color RangePotential Applications
2-ArylperimidinesBlue to GreenOLEDs, Fluorescent Probes
Fused Perimidine SystemsYellow to RedDyes, Molecular Sensors

Photoactive Materials and Photosensors

The ability of perimidine derivatives to absorb and emit light makes them suitable for use in photoactive materials and photosensors. Upon absorption of light, these molecules can undergo various photophysical and photochemical processes, such as energy transfer and electron transfer. These properties can be harnessed for applications in areas like photocatalysis, photodynamic therapy (in a non-clinical context), and optical sensing.

Perimidine-based photosensors have been developed for the detection of various species, including metal ions and protons (pH sensing). The binding of an analyte to the perimidine scaffold can induce a change in its fluorescence or absorption properties, providing a detectable signal. The specific design of the perimidine derivative, including the nature and position of substituents, is crucial for achieving high selectivity and sensitivity for the target analyte.

Polymer Chemistry and Conductive Polymers

The rigid and planar structure of the perimidine unit can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific electronic properties. Perimidine-containing polymers have been explored for their potential as high-performance plastics and as components in conductive materials.

The incorporation of perimidine units into conjugated polymers can lead to materials with interesting electrical conductivity. The extended π-system of the perimidine core can facilitate the movement of charge carriers along the polymer chain. While the development of conductive polymers based on this compound is a nascent area of research, the general principles of conductive polymer design suggest that such materials could exhibit semiconducting properties. The synthesis of these polymers can be achieved through various polymerization techniques, such as polycondensation and oxidative polymerization. nih.gov

Non-Linear Optical (NLO) Materials

Perimidine derivatives are recognized for their potential in the development of non-linear optical (NLO) materials, which are crucial for applications in optoelectronics and photonics. The NLO properties of these molecules are attributed to their extensive π-conjugated systems, which facilitate electron delocalization.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO characteristics of 2,3-dihydro-1H-perimidine derivatives. For instance, a study on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, an analogue of the subject compound, revealed significant NLO potential. openaccesspub.org The calculated first-order hyperpolarizability, a measure of NLO activity, suggests that these compounds could be effective for second-harmonic generation. openaccesspub.org The π-deficient and electron-withdrawing nature of the perimidine core, combined with the electron-donating or -withdrawing substituents on the phenyl ring, creates a "push-pull" electronic effect that enhances NLO responses. openaccesspub.org The planarity and aromaticity of the perimidine system are key factors in designing new NLO materials. openaccesspub.org

Chemical Sensing

The ability of perimidine derivatives to interact with specific ions and molecules has led to their application as chemosensors. Their fluorescence and colorimetric properties can change upon binding to a target analyte, providing a detectable signal.

Perimidine-based compounds have been successfully developed as selective and sensitive chemosensors for various ions. For example, a perimidine derivative has been shown to act as a colorimetric and fluorescent "turn-off" sensor for aqueous Cu²⁺ ions. nih.gov This sensing mechanism involves the coordination of the copper ion with the nitrogen atoms of the perimidine ring, leading to a quenching of the compound's fluorescence.

Furthermore, 2,3-dihydro-1H-perimidine derivatives have been identified as effective chemosensors for hypochlorite. mdpi.com The sensing mechanism in this case often involves an oxidation reaction with the hypochlorite anion, which alters the electronic structure of the perimidine derivative and results in a change in its fluorescence or color. The development of such sensors is significant for environmental and biological monitoring.

Coordination Chemistry of Perimidine Ligands

The nitrogen atoms within the perimidine scaffold make these compounds excellent ligands for coordinating with a variety of metal ions. nih.gov The resulting metal complexes exhibit diverse geometries and electronic properties, making them interesting for applications in catalysis and materials science.

Perimidine derivatives can act as bidentate or monodentate ligands, binding to metal centers through their imine and amine nitrogen atoms. The coordination behavior is influenced by the substituents on the perimidine ring and the nature of the metal ion. For example, 2-aryl-substituted 2,3-dihydro-1H-perimidines can form stable complexes with metals like zinc. nih.gov The synthesis of novel palladium-NCN pincer complexes incorporating perimidine ligands has also been reported, highlighting their potential as catalysts in organic reactions such as the Heck reaction. ciac.jl.cn

Mechanistic Studies of Biological Interactions (In Vitro/Computational Focus)

Perimidine derivatives have shown a range of biological activities, and understanding their interaction mechanisms at a molecular level is a key area of research. These studies are primarily conducted using in vitro assays and computational modeling.

Acetylcholinesterase (AChE) Inhibition:

Perimidine derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of AChE. These computational analyses suggest that perimidine derivatives can interact with key amino acid residues in the enzyme's active site gorge, leading to its inhibition. The specific interactions can include hydrogen bonding and π-π stacking, which stabilize the enzyme-inhibitor complex.

Derivative TypeKey Interactions with AChE Active Site
Piperidine-containing benzamidesAromatic character mimics the indanone ring of donepezil, with the piperidine ring also showing similar interactions. nih.gov
General Piperidine DerivativesDocking studies propose structures for new AChE inhibitors. researchgate.net
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineBulky para substituents on the benzamide and alkyl/phenyl groups on the benzamide nitrogen enhance activity. nih.gov
Succinimide DerivativesAct as competitive inhibitors, with inhibitory potency influenced by substituents on the primary structure. mdpi.com

Lipoxygenase (LOX) Inhibition:

Lipoxygenases are enzymes involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. Certain pteridine derivatives, which share structural similarities with perimidines in being nitrogen-containing heterocyclic compounds, have been identified as potent inhibitors of soybean lipoxygenase. nih.gov Computational studies on the inhibition of Pseudomonas aeruginosa lipoxygenase have highlighted the importance of hydrophobic interactions, π-π stacking, and π-cation interactions in the binding of inhibitors to the enzyme's active site. nih.gov These insights can guide the design of perimidine-based LOX inhibitors.

The planar aromatic structure of perimidine derivatives allows them to interact with biomacromolecules like DNA. nih.gov These interactions are of interest for understanding the fundamental mechanisms of molecular recognition and for the development of molecular probes.

Studies have shown that perimidine derivatives can bind to DNA, with the mode of interaction being a subject of investigation. nih.gov Depending on the specific structure of the derivative, binding can occur through intercalation between the DNA base pairs or by binding to the minor or major grooves of the DNA helix. These interactions are typically studied using spectroscopic techniques and molecular docking simulations. For instance, hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have been shown to bind to DNA via groove binding and partial intercalation. nih.gov

Antioxidant Activity in Non-Biological Systems (e.g., lubricants)

The application of this compound and its derivatives as antioxidants extends to non-biological systems, most notably in the formulation of industrial lubricants. The inherent chemical structure of the perimidine nucleus, featuring reactive N-H groups, positions these compounds as effective radical scavengers, crucial for inhibiting the oxidative degradation of lubricant base oils.

The antioxidant mechanism of 2,3-dihydro-1H-perimidine derivatives in lubricants is analogous to that of other aromatic amine antioxidants. These compounds function primarily as radical scavengers, interrupting the auto-oxidation chain reaction of the hydrocarbon components of the lubricant. The process is initiated by the formation of free radicals within the lubricant due to factors like heat, pressure, and the presence of metal catalysts. These radicals react with oxygen to form peroxy radicals, which then propagate the chain reaction, leading to the degradation of the lubricant and the formation of sludge, varnish, and corrosive byproducts.

Perimidine-based antioxidants, including this compound, can donate a hydrogen atom from one of their secondary amine groups to the reactive peroxy radicals. This action neutralizes the radical, halting the propagation of the oxidation chain. The resulting perimidine radical is stabilized by resonance over the aromatic system, rendering it less reactive and less likely to initiate new oxidation chains.

Research into the application of 2,3-dihydroperimidines as antioxidants for lubricants has been noted, highlighting their potential in this industrial application. While specific performance data for this compound is not extensively detailed in publicly available literature, the performance of amine-based antioxidants is well-documented. Standard industry tests, such as the Rotary Bomb Oxidation Test (RBOT, ASTM D2272), are used to evaluate the effectiveness of these additives. In an RBOT, the oil is subjected to accelerated oxidation conditions in the presence of a catalyst, and the time taken for a significant pressure drop (indicating oxygen consumption) is measured. A longer RBOT life signifies better oxidative stability.

To illustrate the potential effectiveness of a perimidine-based antioxidant, a representative data table is presented below. This table showcases a hypothetical comparison of a base lubricant with and without the addition of this compound, as well as with a common commercial amine antioxidant.

Lubricant FormulationAntioxidant Concentration (% wt.)Rotary Bomb Oxidation Test (RBOT) Life (minutes)Viscosity Increase @ 100°C after 1000h (%)Total Acid Number (TAN) Increase (mg KOH/g) after 1000h
Group II Base Oil0.015025.02.5
Group II Base Oil + this compound0.54505.20.8
Group II Base Oil + Alkylated Diphenylamine0.54206.51.0

This data is illustrative and based on typical performance of amine-based antioxidants in lubricants.

The hypothetical data demonstrates that the addition of this compound could significantly extend the oxidative life of the lubricant, as indicated by the increased RBOT life. Furthermore, it would be expected to reduce the rate of viscosity increase and the formation of acidic degradation products, both of which are critical parameters for maintaining lubricant performance and protecting machinery from wear and corrosion. The presence of the electron-withdrawing fluorine atom on the phenyl ring may also influence the antioxidant activity by modulating the electronic properties of the molecule, potentially enhancing its radical scavenging efficiency.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 1,8-diaminonaphthalene with 4-fluorobenzaldehyde under acidic conditions. Optimization includes:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalyst choice : Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
    • Validation : Monitor intermediates via TLC and adjust stoichiometry to minimize impurities (e.g., unreacted aldehyde) .

Q. How can structural integrity and purity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and dihydroperimidine backbone .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% total) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Approach :

  • Enzyme inhibition assays : Test interactions with kinases or receptors using fluorogenic substrates .
  • Cell viability assays : Use MTT or resazurin-based methods to assess cytotoxicity in target cell lines .
    • Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) .
    • Validation : Cross-reference computational results with experimental IC50 values from enzyme assays .

Q. How should discrepancies between in vitro and in vivo activity data be resolved?

  • Analysis Framework :

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsomes) .
  • Tissue distribution studies : Use radiolabeled compound to track accumulation in target organs .
    • Troubleshooting : Adjust formulation (e.g., liposomal encapsulation) to improve in vivo efficacy .

Q. What strategies mitigate degradation and enhance stability under physiological conditions?

  • Approach :

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes; monitor via HPLC .
  • Excipient screening : Test stabilizers (e.g., cyclodextrins) in buffer systems mimicking biological fluids .

Q. How do structural analogs compare in activity, and what SAR insights can be derived?

  • Method :

  • Analog synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl groups .
  • SAR analysis : Correlate substituent electronic effects (Hammett constants) with bioactivity trends .

Q. What interdisciplinary approaches address contradictions in mechanistic hypotheses?

  • Integration :

  • Combined biochemical and biophysical assays : Use SPR for binding kinetics and cryo-EM for structural insights .
  • Theoretical alignment : Apply QM/MM calculations to reconcile experimental data with mechanistic models .

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2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.